Calcium di(L-lysinate)
説明
Calcium di(L-lysinate) is not directly discussed in the provided papers; however, the interaction of calcium with L-lysine and its effects on calcium carbonate morphology and calcium metabolism in humans are explored. L-lysine is an essential amino acid that has been shown to influence calcium absorption and retention in the human body, which is of particular interest in the context of osteoporosis prevention and treatment . Additionally, the presence of poly(L-lysine) can control the mineralization of calcium carbonate, leading to various morphologies of the compound .
Synthesis Analysis
The synthesis of calcium compounds in the presence of L-lysine or its polymers has been studied, with a focus on calcium carbonate. The novel morphology of calcium carbonate has been achieved under the control of poly(L-lysine) through a gas-diffusion method, indicating that alkaline polypeptides like L-lysine can precisely control the mineralization process . Furthermore, lysine-containing calcium hydroxylapatite has been synthesized using a solubility method, and its composition was confirmed using various analytical techniques .
Molecular Structure Analysis
The molecular structure of calcium compounds in the presence of L-lysine or its derivatives has been characterized using techniques such as scanning electron microscopy, Raman spectroscopy, powder X-ray diffraction, and IR spectroscopy. These studies have revealed that the presence of L-lysine or poly(L-lysine) can lead to the formation of vaterite, a polymorph of calcium carbonate, and influence the morphology of the resulting structures . The lysine-containing calcium hydroxylapatite was also characterized, providing insights into its molecular structure .
Chemical Reactions Analysis
The interaction of calcium ions with L-lysine has been shown to affect the chemical reactions involved in the synthesis and stabilization of calcium compounds. For instance, the presence of poly(L-lysine) can lead to the formation of unique morphologies of calcium carbonate, suggesting a specific interaction between the amino acid and the mineralization process . Additionally, the reactivity of calcium ions in the human body is influenced by L-lysine, as it enhances intestinal calcium absorption and improves renal conservation of absorbed calcium .
Physical and Chemical Properties Analysis
The physical and chemical properties of calcium compounds are significantly altered in the presence of L-lysine or its polymers. The controlled synthesis of calcium carbonate has led to the development of materials with improved mechanical, optical, magnetic, and catalytic properties . The studies suggest that the addition of L-lysine to calcium supplements could potentially improve calcium bioavailability and retention, which is crucial for bone health and the prevention of osteoporosis . The lysine-containing calcium hydroxylapatite has been physicochemically characterized, providing further understanding of its properties .
科学的研究の応用
Bone Health and Osteopenia
Calcium di(L-lysinate), a form of calcium preparation, has been explored for its potential benefits in improving bone health. A study by Shankar et al. (2018) compared the efficacy, safety, and bioavailability of calcium lysinate with other calcium supplements in osteopenia patients. The results highlighted a significant improvement in bone mineral density (BMD) T-scores for those receiving calcium lysinate, suggesting its superior bioavailability and potential as a dietary supplement for bone health (Shankar et al., 2018).
Biomineralization and Bone Substitute Materials
Research into amino acid-containing calcium phosphates has shown promising results for bone substitute materials. Ikawa et al. (2009) discovered that amorphous calcium phosphates, obtained in the presence of L-lysine, rapidly transform into apatite when immersed in simulated body fluid, indicating their potential as precursors for bone substitutes (Ikawa et al., 2009).
Calcium Carbonate Morphology Control
Calcium carbonate's morphology can be significantly influenced by poly(L-lysine), as demonstrated by Yao et al. (2009). Their study found that the presence of poly(L-lysine) led to the formation of novel calcium carbonate morphologies, such as twin-sphere structures with equatorial girdles, indicating the role of alkaline polypeptides in controlling mineralization processes (Yao et al., 2009).
Anti-inflammatory Effects in Intestinal Systems
The anti-inflammatory effects of poly-L-lysine, mediated through the activation of the calcium-sensing receptor (CaSR), have been investigated in intestinal mucosal systems. Mine and Zhang (2015) found that poly-L-lysine reduced IL-8 secretion and inhibited the expression of pro-inflammatory cytokines in human intestinal epithelial cell lines, suggesting its potential therapeutic role in intestinal inflammation (Mine & Zhang, 2015).
Drug Delivery Systems
Calcium di(L-lysinate) has also been explored for its applications in drug delivery systems (DDS). Yang et al. (2021) developed a biomineralization method to prepare CaCO3-based DDS using L-lysine, demonstrating its potential for pH-responsive release of anticancer drugs. This method highlighted the control over morphology and crystal phase of CaCO3, offering insights into designing more effective DDS (Yang et al., 2021).
特性
IUPAC Name |
calcium;(2S)-2,6-diaminohexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H14N2O2.Ca/c2*7-4-2-1-3-5(8)6(9)10;/h2*5H,1-4,7-8H2,(H,9,10);/q;;+2/p-2/t2*5-;/m00./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJWCHSJEZRVMN-MDTVQASCSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)[O-])N.C(CCN)CC(C(=O)[O-])N.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)[O-])N.C(CCN)C[C@@H](C(=O)[O-])N.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26CaN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20210482 | |
Record name | Calcium di(L-lysinate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20210482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Calcium di(L-lysinate) | |
CAS RN |
6150-68-1 | |
Record name | Calcium lysinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006150681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Calcium di(L-lysinate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20210482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Calcium di(L-lysinate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.601 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CALCIUM LYSINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TSU8363XHD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。